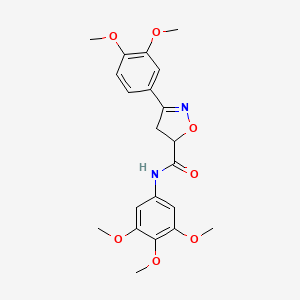
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, also known as KN-93, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the 1990s by researchers at the University of Michigan, and has since been used in numerous studies to investigate the role of calcium/calmodulin-dependent protein kinase II (CaMKII) in various cellular processes.
Mécanisme D'action
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide works by binding to the ATP-binding site of CaMKII, thereby inhibiting its activity. This inhibition of CaMKII activity has been shown to have a wide range of effects on cellular processes, including the regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide can inhibit CaMKII activity in a dose-dependent manner, and that this inhibition can lead to changes in the expression of a wide range of genes. In vivo studies have shown that N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide can have a wide range of effects on physiological processes, including the regulation of blood pressure, cardiac function, and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. Because N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide binds specifically to the ATP-binding site of CaMKII, it can be used to investigate the specific roles of this protein kinase in various cellular processes. However, one of the limitations of using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide is its relatively low potency. In order to achieve complete inhibition of CaMKII activity, relatively high concentrations of N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide are required, which can lead to non-specific effects on other cellular processes.
Orientations Futures
There are a wide range of future directions for research involving N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide. One area of research is the investigation of the specific roles of CaMKII in various disease processes, including cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research is the development of more potent and specific inhibitors of CaMKII, which could be used to investigate the specific roles of this protein kinase in various cellular processes. Additionally, the development of new methods for delivering N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide to specific tissues or cells could open up new avenues for investigating the roles of CaMKII in various physiological processes.
Applications De Recherche Scientifique
N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide has been used in numerous scientific studies to investigate the role of CaMKII in various cellular processes. CaMKII is a protein kinase that is involved in a wide range of cellular functions, including synaptic plasticity, learning and memory, and cardiac function. By inhibiting CaMKII activity using N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)benzamide, researchers have been able to investigate the specific roles of this protein kinase in these processes.
Propriétés
IUPAC Name |
2-methoxy-5-morpholin-4-ylsulfonyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-11(2)16-15(18)13-10-12(4-5-14(13)21-3)23(19,20)17-6-8-22-9-7-17/h4-5,10-11H,6-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOXGDXSPOIXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-tert-butylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4723472.png)
![1-(4-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4723480.png)
![tert-butyl 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4723483.png)

![2,2,2-trifluoro-N-(4-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4723508.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4723521.png)
![8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B4723532.png)
![methyl 2-chloro-5-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4723539.png)
![2-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4723546.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B4723550.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)